N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, a piperidine sulfonyl group, and a benzamide moiety, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The piperidine ring is sulfonylated using chlorosulfonic acid to form the piperidin-1-ylsulfonyl group.
Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the benzo[d]thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, preliminary studies indicate that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core and the piperidin-1-ylsulfonyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but potential interactions with kinases, ion channels, or other proteins are of particular interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperazin-1-ylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the piperidin-1-ylsulfonyl group, in particular, may enhance its solubility and ability to interact with biological targets, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-5-10-16(21)18-17(13)22-20(28-18)23-19(25)14-6-8-15(9-7-14)29(26,27)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJDIUROQXRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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